Single-Residue Divergence: AvBD103a (His14) vs. AvBD103b (Arg14) Defines Charge and Potential Salt-Sensitivity Phenotype
Penguin AvBD103a (Spheniscin-1) and AvBD103b (Spheniscin-2) are co-isolated 38-residue isoforms that differ at only one position: residue 14. AvBD103a carries a histidine (His14), whereas AvBD103b carries an arginine (Arg14) [1]. This single substitution reduces the net positive charge of AvBD103a by one unit relative to AvBD103b. The DRAMP database records a net charge of +10 for AvBD103a (sequence: SFGLCRLRRGFCAHGRCRFPSIPIGRCSRFVQCCRRVW), consistent with the His14 identity [2]. In the spheniscin family, high cationicity has been demonstrated to be the critical determinant of retained antimicrobial activity under elevated salt conditions; Sphe-2 (AvBD103b, Arg14) retains MIC values of 3–6 μM against S. aureus and 1.5–3.0 μM against E. coli at NaCl concentrations up to 160 mM (348 mosm), with activity persisting—albeit attenuated by a factor of ~16—even at 480 mM NaCl [3]. Because His14 is less basic than Arg14 and its protonation state is pH-dependent near physiological ranges, AvBD103a is predicted to exhibit quantitatively distinct salt-sensitivity and pH-activity profiles compared to AvBD103b, a distinction critical for experimental design in saline or variable-pH assay environments [1].
| Evidence Dimension | Amino acid identity at position 14 and net molecular charge |
|---|---|
| Target Compound Data | AvBD103a (Spheniscin-1): His14; net charge +10; pI 11.46; mass 4488.38 Da |
| Comparator Or Baseline | AvBD103b (Spheniscin-2): Arg14; net charge +11 (inferred from Arg substitution); mass ~4517.48 Da (PDB 1UT3) |
| Quantified Difference | Δ net charge = −1 (His vs. Arg); Δ mass ≈ −29 Da; residue 14 side-chain pKa shift: His (~6.0–6.5, context-dependent) vs. Arg (~12.5, constitutively cationic) |
| Conditions | Sequence alignment based on Thouzeau et al. 2003 (J Biol Chem) isolation and Landon et al. 2004 NMR structure determination; physicochemical parameters from DRAMP database and UniProt P83429/P83430 |
Why This Matters
For procurement decisions, this single-residue difference means AvBD103a and AvBD103b cannot be used interchangeably in any assay where salt concentration exceeds ~50 mM NaCl or where pH varies near physiological range; researchers must select the specific isoform matching their experimental salinity and pH conditions.
- [1] Landon C, Thouzeau C, Labbé H, Bulet P, Vovelle F. Solution structure of spheniscin, a beta-defensin from the penguin stomach. J Biol Chem. 2004 Jul 16;279(29):30433-9. doi: 10.1074/jbc.M401338200. PMID: 15123713. View Source
- [2] DRAMP Database. DRAMP03185: Spheniscin-1 (Sphe-1; penguin avian beta-defensin 103a). Data Resources of Antimicrobial Peptides. http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP03185&dataset=. View Source
- [3] Landon C, Thouzeau C, Labbé H, Bulet P, Vovelle F. Solution structure of spheniscin, a beta-defensin from the penguin stomach. J Biol Chem. 2004 Jul 16;279(29):30433-9 (Table: Salt concentration vs. MIC data for Sphe-2). doi: 10.1074/jbc.M401338200. View Source
